molecular formula C21H22N4O5 B2870595 1-(2-Methyl-5-nitrophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione CAS No. 474006-25-2

1-(2-Methyl-5-nitrophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione

Cat. No.: B2870595
CAS No.: 474006-25-2
M. Wt: 410.43
InChI Key: UPKRCPQJGUXDNC-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitrophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a succinimide-derived heterocyclic compound featuring a pyrrolidine-2,5-dione core. The molecule is substituted at the 1-position with a 2-methyl-5-nitrophenyl group and at the 3-position with an amino group connected to a 4-morpholinylphenyl moiety.

Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5/c1-14-2-5-17(25(28)29)12-19(14)24-20(26)13-18(21(24)27)22-15-3-6-16(7-4-15)23-8-10-30-11-9-23/h2-7,12,18,22H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKRCPQJGUXDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-5-nitrophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Alkylation: Addition of the methyl group to the phenyl ring.

    Amidation: Formation of the amide bond between the pyrrolidine-2,5-dione and the morpholinophenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-5-nitrophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: As a building block for the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-nitrophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Comparisons

The pyrrolidine-2,5-dione scaffold is a common motif in medicinal chemistry. Key structural analogs and their substituent variations are summarized below:

Compound Name / ID Substituents at Position 1 Substituents at Position 3 Key Functional Groups
Target Compound 2-Methyl-5-nitrophenyl [4-(Morpholin-4-yl)phenyl]amino Nitro, morpholine, aryl amino
(S)-1-(4-Bromo-1-(tert-butyl)-3-phenyl-1H-pyrazol-5-yl)-3-((R)-4-(2-bromobenzyl)...dione 4-Bromo-1-(tert-butyl)-3-phenyl-1H-pyrazol 4-(2-Bromobenzyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl Bromo, tert-butyl, benzyl, phenyl
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione - (Pyridin-2-ylamino)methyl Pyridine, Mannich base
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives 4-(7-Azaindole)-3,6-dihydropyridin-1-yl 1H-Indol-3-yl Indole, azaindole
4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione 3-Nitrophenyl 1-Methylamino ethylene, phenyl Nitro, methylamine

Key Observations :

  • The 2-methyl-5-nitrophenyl group at position 1 contrasts with the 3-nitrophenyl group in , which may alter electronic effects and steric interactions.

Key Observations :

  • Yields for related compounds range from 58% () to 80% (), suggesting room for optimization in the target’s synthesis.

Key Observations :

  • The morpholine moiety in the target compound may confer antimicrobial or kinase-inhibitory properties , akin to pyridine derivatives in .
  • The nitro group could enhance reactivity in electrophilic interactions, similar to nitrophenyl-containing analogs in .

Biological Activity

1-(2-Methyl-5-nitrophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a nitrophenyl group and a morpholine moiety. Its structure can be represented as follows:

C17H19N3O3\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}_{3}

Anti-inflammatory Activity

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. A study on related compounds demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .

Table 1: Anti-inflammatory Activity of Related Compounds

CompoundIC50 (µM)Cytokine Inhibition (%)
Compound A2570% IL-6
Compound B3065% TNF-α
This compoundTBDTBD

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance, in HepG2 liver cancer cells, treatment with similar pyrrolidine derivatives resulted in increased apoptotic cell populations and altered cell cycle distributions .

Table 2: Anticancer Activity in Cell Lines

Cell LineConcentration (µM)Apoptosis Induction (%)
HepG2509.74%
HeLaTBDTBD
MDA-MB-231TBDTBD

The proposed mechanism of action involves the modulation of apoptotic pathways. Specifically, the compound may upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2. This balance shifts favorably towards apoptosis, making it a candidate for cancer therapy .

Case Studies

  • Case Study on Anti-inflammatory Effects : A recent investigation into the anti-inflammatory effects of similar compounds highlighted their ability to suppress nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are crucial mediators in inflammatory processes . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.
  • Case Study on Cytotoxicity : In vitro studies demonstrated that at higher concentrations (100 µg/mL), the compound exhibited slight toxicity towards PBMCs, indicating a dose-dependent response that warrants further investigation into its safety profile .

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